molecular formula C10H9BrN2O3 B13880623 Methyl 5-bromo-6-(methyloxy)-1H-benzimidazole-7-carboxylate

Methyl 5-bromo-6-(methyloxy)-1H-benzimidazole-7-carboxylate

Katalognummer: B13880623
Molekulargewicht: 285.09 g/mol
InChI-Schlüssel: BTMFBPMFBORDKX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 6-bromo-5-methoxy-1H-benzimidazole-4-carboxylate is a benzimidazole derivative. Benzimidazoles are a class of heterocyclic aromatic organic compounds that are widely recognized for their diverse biological activities and applications in medicinal chemistry . This compound, in particular, features a bromine atom at the 6th position, a methoxy group at the 5th position, and a carboxylate ester at the 4th position of the benzimidazole ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-bromo-5-methoxy-1H-benzimidazole-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of o-phenylenediamine with a suitable carboxylic acid derivative, followed by bromination and methoxylation steps . The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the benzimidazole ring and subsequent functionalization.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 6-bromo-5-methoxy-1H-benzimidazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzimidazole derivatives, while hydrolysis can produce the corresponding carboxylic acid .

Wirkmechanismus

The mechanism of action of methyl 6-bromo-5-methoxy-1H-benzimidazole-4-carboxylate involves its interaction with specific molecular targets. Benzimidazole derivatives are known to interact with enzymes, receptors, and other proteins, leading to various biological effects . The exact pathways and targets depend on the specific structure and functional groups of the compound.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to methyl 6-bromo-5-methoxy-1H-benzimidazole-4-carboxylate include other benzimidazole derivatives such as:

Uniqueness

The uniqueness of methyl 6-bromo-5-methoxy-1H-benzimidazole-4-carboxylate lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom and methoxy group can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development .

Eigenschaften

Molekularformel

C10H9BrN2O3

Molekulargewicht

285.09 g/mol

IUPAC-Name

methyl 6-bromo-5-methoxy-1H-benzimidazole-4-carboxylate

InChI

InChI=1S/C10H9BrN2O3/c1-15-9-5(11)3-6-8(13-4-12-6)7(9)10(14)16-2/h3-4H,1-2H3,(H,12,13)

InChI-Schlüssel

BTMFBPMFBORDKX-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=C2C(=C1C(=O)OC)N=CN2)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.